molecular formula C18H38O2S B11960852 2-(Hexadecylsulfinyl)-ethanol CAS No. 30491-24-8

2-(Hexadecylsulfinyl)-ethanol

Cat. No.: B11960852
CAS No.: 30491-24-8
M. Wt: 318.6 g/mol
InChI Key: KTTREPDTUQWRAK-UHFFFAOYSA-N
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Description

2-(Hexadecylsulfinyl)-ethanol is an organic compound characterized by a long alkyl chain attached to a sulfinyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecylsulfinyl)-ethanol typically involves the oxidation of hexadecyl sulfide to hexadecyl sulfoxide, followed by the reaction with ethylene oxide. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure selective formation of the sulfoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The subsequent reaction with ethylene oxide can be optimized for yield and purity through the use of catalysts and temperature control.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexadecylsulfinyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products:

    Oxidation: Hexadecyl sulfone.

    Reduction: Hexadecyl sulfide.

    Substitution: Esters or ethers of this compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.

    Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants and anti-corrosion agents.

Mechanism of Action

The mechanism by which 2-(Hexadecylsulfinyl)-ethanol exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chain allows it to embed within the lipid bilayer, while the sulfinyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with other molecules. This amphiphilic nature enables it to modulate membrane fluidity and permeability, making it useful in various applications.

Comparison with Similar Compounds

  • Hexadecyl sulfide
  • Hexadecyl sulfone
  • 2-(Hexadecylthio)-ethanol

Comparison: 2-(Hexadecylsulfinyl)-ethanol is unique due to the presence of both a sulfinyl group and a hydroxyl group, which confer distinct chemical reactivity and amphiphilic properties. Compared to hexadecyl sulfide, it has higher polarity and reactivity. Hexadecyl sulfone, while more oxidized, lacks the hydroxyl group, reducing its versatility in chemical reactions. 2-(Hexadecylthio)-ethanol, on the other hand, has a sulfur atom in place of the sulfinyl group, altering its chemical behavior and interaction with other molecules.

Properties

CAS No.

30491-24-8

Molecular Formula

C18H38O2S

Molecular Weight

318.6 g/mol

IUPAC Name

2-hexadecylsulfinylethanol

InChI

InChI=1S/C18H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(20)18-16-19/h19H,2-18H2,1H3

InChI Key

KTTREPDTUQWRAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)CCO

Origin of Product

United States

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